molecular formula C4H7NO B116388 2-Pyrrolidinone CAS No. 616-45-5

2-Pyrrolidinone

Cat. No.: B116388
CAS No.: 616-45-5
M. Wt: 85.10 g/mol
InChI Key: HNJBEVLQSNELDL-UHFFFAOYSA-N
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Description

It is a colorless liquid that is miscible with water and most common organic solvents . This compound is widely used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Pyrrolidone is produced industrially almost exclusively by treating aqueous gamma-butyrolactone with ammonia at a temperature of 250–290°C and pressures ranging from 0.4–1.4 MPa over solid magnesium silicate catalysts . The reaction is carried out in a tubular reactor packed with the solid catalyst, arranged as a fixed bed, and conducted in the vapor phase. Product yields of 75–85% are achieved, and after subsequent distillation and purification, the desired 2-pyrrolidone is obtained with a purity of 99.5% .

Alternative Routes:

Chemical Reactions Analysis

Hydrolysis to 4-Aminobutyric Acid

In aqueous acidic or basic conditions, 2-pyrrolidinone undergoes hydrolysis to form 4-aminobutyric acid (GABA). This reaction proceeds via ring-opening under high-temperature conditions, with the lactam carbonyl group attacked by hydroxide ions or protons .

Base-Catalyzed Polymerization

In the presence of strong bases (e.g., KOH), this compound undergoes ring-opening polymerization to form polypyrrolidone (nylon-4). This polymer has applications in textiles and films .

Reaction Conditions Product
HydrolysisH₂O, H⁺/OH⁻, 100–150°C4-Aminobutyric acid (GABA)
PolymerizationKOH, 250–300°CPolypyrrolidone (Nylon-4)

N-Alkylation

The N–H bond in this compound is susceptible to alkylation. Reacting with alkyl halides (e.g., methyl iodide) or dialkyl sulfates in basic media yields N-alkyl derivatives such as N-methylpyrrolidone (NMP) .

Acylation

Acylation with acetyl chloride or anhydrides produces N-acylpyrrolidones, which serve as intermediates in drug synthesis .

Aldehyde Addition

This compound reacts with aldehydes (e.g., formaldehyde) in the presence of bases to form N-hydroxyalkyl pyrrolidones . For example:

C H NO+RCHOC H NO CH OH R\text{C H NO}+\text{RCHO}\rightarrow \text{C H NO CH OH R}

This reaction is utilized in synthesizing surfactants and pharmaceutical agents .

Acetylene Addition

In the synthesis of N-vinylpyrrolidone (NVP) , this compound reacts with acetylene under catalytic conditions. Potassium pyrrolidone facilitates the nucleophilic attack on acetylene, forming NVP through a transition state with an energy barrier of 116.5 kJ/mol (DFT calculations) .

Catalyst Solvent Conversion Selectivity
Potassium pyrrolidoneDMSO85%94%
Potassium pyrrolidoneNMP72%89%

Carbonyl Hydrogenation

Catalytic hydrogenation of this compound’s carbonyl group (using Co-based catalysts at 150–200°C) yields pyrrolidine , a saturated five-membered amine .

Radical-Mediated Functionalization

N-Heterocyclic carbene (NHC) catalysts enable radical tandem cyclization of this compound derivatives with acrylates, producing highly functionalized products in yields up to 94% .

Ring-Opening Side Reactions

Excess water during NVP synthesis induces a competing ring-opening pathway, forming succinic acid derivatives . Theoretical studies show this side reaction has a lower activation barrier (89.4 kJ/mol ) under aqueous conditions, necessitating strict moisture control .

Tautomerism and Enamine Formation

3-Pyrroline-2-one derivatives (from this compound) exhibit tautomerism, with energy differences <5 kJ/mol between tautomers. Reaction with aliphatic amines (e.g., methylamine) forms enamine-stabilized pyrrolidine-2,3-diones via intramolecular hydrogen bonding .

Scientific Research Applications

Pharmaceutical Applications

Drug Development and Synthesis

  • Intermediate in Drug Synthesis : 2-Pyrrolidinone serves as an important intermediate in the synthesis of various pharmaceuticals, including nootropics like Piracetam and other cognitive enhancers. Its structure allows for modifications that lead to the development of new therapeutic agents .
  • Controlled Drug Delivery Systems : Research indicates that this compound can be incorporated into thermoresponsive hydrogels for controlled drug delivery applications. These hydrogels respond to temperature changes, making them suitable for intelligent drug carriers .

Neuroscience Research

  • Neurotransmitter Modulation : A study demonstrated that this compound enhances the activity of protein kinase C (PKC), leading to improved synaptic transmission in hippocampal slices. This suggests potential applications in treating cognitive disorders .

Cosmetic and Personal Care Products

This compound is utilized as a raw material in the formulation of cosmetic products due to its solvent properties. It aids in solubilizing active ingredients and enhancing product stability. Specific applications include:

  • Skin Care Formulations : Used as a solvent and stabilizer in creams and lotions.
  • Hair Care Products : Acts as a conditioning agent in shampoos and conditioners.

Agricultural Applications

In agriculture, this compound is used as a solvent for various agricultural chemicals, including pesticides and herbicides. Its ability to dissolve both polar and non-polar substances makes it effective in enhancing the efficacy of these formulations .

Industrial Applications

Solvent Properties

  • High-Boiling Non-Corrosive Solvent : Due to its high boiling point and non-corrosive nature, this compound is widely used as a solvent in industrial processes, such as:
    • Extraction of aromatic compounds.
    • Solvent for synthetic resins and plastics.

Plasticizers

  • Coatings and Emulsions : It is employed as a co-solvent and plasticizer in water-based coatings, particularly for acrylic emulsions used in floor polishes .

Case Study 1: Thermoresponsive Hydrogels

A study synthesized poly(N-isopropylacrylamide-co-N-vinyl-2-pyrrolidinone) hydrogels demonstrating significant potential for controlled drug delivery systems. The release kinetics were analyzed using methylene blue dye solutions, indicating a non-Fickian diffusion mechanism for drug release .

Case Study 2: Neurotransmitter Enhancement

Research showed that treatment with this compound increased alpha7 receptor responses in hippocampal slices, suggesting its potential use in developing treatments for cognitive impairments associated with neurodegenerative diseases .

Case Study 3: Antioxidant and Anticancer Effects

A study on the anticancer properties of this compound-rich fractions from Brassica oleracea var. capitata revealed significant cytotoxicity against HeLa and PC-3 cancer cell lines. The findings suggest its potential as an anticancer agent due to its ability to induce cell cycle arrest .

Summary Table of Applications

Application AreaSpecific Uses
PharmaceuticalsDrug synthesis (e.g., Piracetam), controlled release
CosmeticsSolvent/stabilizer in skin/hair care products
AgricultureSolvent for pesticides/herbicides
IndustrialSolvent for resins/plastics, extraction agent

Biological Activity

2-Pyrrolidinone, a cyclic amide and a member of the pyrrolidinone family, has garnered attention for its diverse biological activities. This compound is characterized by a five-membered lactam structure, which contributes to its pharmacological properties. Recent research highlights its potential in various therapeutic applications, including anticancer, antimicrobial, and anticonvulsant activities.

Chemical Structure and Properties

The molecular formula of this compound is C4H7NOC_4H_7NO, and it features a carbonyl group adjacent to a nitrogen atom within the ring structure. This configuration allows it to participate in various biochemical interactions, making it a versatile scaffold for drug development.

1. Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance, a series of 5-oxopyrrolidine derivatives were evaluated for their cytotoxic effects against A549 lung adenocarcinoma cells. The results indicated that certain compounds showed potent activity, with some reducing cell viability significantly compared to standard chemotherapeutics like cisplatin .

Table 1: Anticancer Activity of 5-Oxopyrrolidine Derivatives

CompoundIC50 (µM)Cell LineActivity Type
1566A549Cytotoxic
21Not specifiedMultidrug-resistant S. aureusSelective Antimicrobial

2. Antimicrobial Properties

This compound derivatives have also shown promising antimicrobial activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus. A study found that compound 21 demonstrated selective antimicrobial properties against resistant strains, suggesting its potential as a lead compound in antibiotic development .

Table 2: Antimicrobial Activity Against S. aureus

CompoundMinimum Inhibitory Concentration (MIC)Resistance Type
21LowLinezolid and Tedizolid-resistant

3. Anticonvulsant Effects

Research indicates that elevated levels of this compound are associated with GABA-transaminase deficiency in patients treated with vigabatrin, an anticonvulsant medication. This correlation suggests that this compound may serve as a biomarker for monitoring treatment efficacy and metabolic disturbances in patients with epilepsy .

Case Studies

Case Study: GABA-Transaminase Deficiency
A clinical analysis highlighted the relationship between elevated plasma levels of this compound and GABA-transaminase deficiency in patients undergoing treatment with vigabatrin. Patients exhibited significant neurological symptoms, including developmental delays and seizures, which were linked to abnormal levels of this compound .

The biological activities of this compound derivatives can be attributed to their ability to interact with various biological targets:

  • Anticancer Mechanism : The cytotoxic effects are believed to arise from the induction of apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
  • Antimicrobial Mechanism : These compounds may disrupt bacterial cell wall synthesis or inhibit essential enzymes involved in bacterial metabolism.
  • Anticonvulsant Mechanism : The elevation of this compound levels may reflect alterations in GABAergic signaling pathways, providing insights into its role as a potential therapeutic target.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2-pyrrolidinone that influence its utility in organic synthesis?

  • Methodology : Characterize properties via spectroscopic (e.g., FT-IR for hydrogen bonding analysis ), chromatographic (HPLC for purity assessment), and thermodynamic techniques (melting/boiling point determination ). Solubility and polarity studies in solvents like water, ethanol, and chloroform are critical for optimizing reaction conditions .

Q. How is this compound synthesized, and what are the common impurities encountered?

  • Methodology : Catalytic hydrogenation of succinimide or γ-butyrolactam reduction are standard routes. Monitor intermediates via GC-MS and NMR to identify byproducts like unreacted precursors or oxidation derivatives (e.g., 1,6-diaza-2,7-cyclodecadione ). Purity validation requires elemental analysis and Karl Fischer titration .

Q. What analytical techniques are most effective for quantifying this compound in biological matrices?

  • Methodology : Use LC-MS/MS with deuterated internal standards for high sensitivity in plasma or CSF . For environmental samples, solid-phase extraction followed by GC-FID improves recovery rates .

Advanced Research Questions

Q. How does this compound affect polymerase chain reaction (PCR) efficiency, and how can this be mitigated in molecular assays?

  • Methodology : Evaluate amplification inhibition using SYBR Green-based real-time PCR with varying this compound concentrations (0–0.4 M). Compare cycle threshold (Ct) shifts and probe signal suppression . Alternative additives like locked nucleic acids (LNAs) improve specificity without destabilizing primers .

Q. What experimental strategies resolve contradictions in this compound’s role as a GABA biomarker versus a PCR interferent?

  • Methodology : Conduct parallel studies:

  • Metabolomics: Correlate plasma this compound levels with GABA via LC-MS in ABAT-deficient patients .
  • Molecular biology: Test this compound’s impact on Taq polymerase activity using kinetic assays (e.g., fluorescence polarization) .
  • Use multivariate regression to isolate confounding variables (e.g., sample matrix effects).

Q. How can reaction conditions be optimized for this compound-based polymer synthesis to minimize side reactions?

  • Methodology : Employ design of experiments (DoE) to test variables:

  • Temperature (25–250°C ), catalyst type (e.g., Ru catalysts for glutamic acid conversion ), and solvent polarity.
  • Monitor polymerization kinetics via GPC and MALDI-TOF for molecular weight distribution.

Q. What are the limitations of using this compound as a solvent in asymmetric catalysis, and how can they be addressed?

  • Methodology : Compare enantiomeric excess (ee) in reactions with alternative solvents (e.g., DMF, THF) using chiral HPLC. Investigate solvent-coordination effects via X-ray crystallography of catalyst-solvent complexes .

Q. Data Interpretation and Validation

Q. How should researchers validate the identity of novel this compound derivatives?

  • Methodology : Combine spectral data (¹H/¹³C NMR, IR) with computational modeling (DFT for vibrational mode assignment ). Cross-validate with X-ray diffraction for crystalline compounds .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

  • Methodology : Use probit regression for EC₅₀/LC₅₀ calculations , and ANOVA for multi-group comparisons (e.g., cell viability assays). Account for batch effects via mixed-effects models .

Q. How can conflicting results in this compound’s environmental persistence be reconciled across studies?

  • Methodology : Perform meta-analysis of half-life data under varying conditions (pH, UV exposure). Use accelerated solvent testing (e.g., OECD 309) to standardize degradation protocols .

Properties

IUPAC Name

pyrrolidin-2-one
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InChI

InChI=1S/C4H7NO/c6-4-2-1-3-5-4/h1-3H2,(H,5,6)
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InChI Key

HNJBEVLQSNELDL-UHFFFAOYSA-N
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Canonical SMILES

C1CC(=O)NC1
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Molecular Formula

C4H7NO
Record name PYRROLIDONE
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Related CAS

24968-97-6, Array
Record name 2-Pyrrolidone homopolymer
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DSSTOX Substance ID

DTXSID8027246
Record name 2-Pyrrolidinone
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Molecular Weight

85.10 g/mol
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Physical Description

Liquid, Light-yellow liquid; [Hawley] Colorless liquid; mp = 23-25 deg C; [MSDSonline], Solid, LIGHT YELLOW LIQUID.
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Boiling Point

245 °C @ 760 mm Hg; 113-114 @ 9.2 mm Hg; 76 °C @ 0.2 mm Hg, 245 °C
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Flash Point

265 °F (129 °C) (open cup), 129 °C o.c.
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Solubility

Very sol in alcohol, ether, benzene, chloroform, carbon disulfide, Infinitely soluble in water, 1000 mg/mL at 20 °C, Solubility in water: good
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Density

1.116 @ 25 °C, Relative density (water = 1): 1.1
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Vapor Density

Relative vapor density (air = 1): 2.9
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Vapor Pressure

0.00949 [mmHg], 9.49X10-3 mm Hg @ 25 °C, Vapor pressure at 20 °C: negligible
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Mechanism of Action

THE MECHANISMS OF SKIN PENETRATION ENHANCERS WERE INVESTIGATED BY MEASURING STEADY-STATE FLUXES IN VITRO FOR MODEL COMPOUNDS, METHANOL, OCTANOL & CAFFEINE. 2-PYRROLIDONE ENHANCED THEIR PERMEATION THROUGH THE POLAR ROUTE OF THE SKIN BY INCREASING THE DIFFUSIVITY & DECREASED PASSAGE THROUGH THE NONPOLAR ROUTE BY DECREASING DIFFUSIVITY & PARTITIONING., TRYPSINIZED, ABDOMINAL STRATUM CORNEUM ABSORBED 1-4 TIMES ITS WT OF PRIMARY ALCOHOLIC VEHICLE FROM SOLUTIONS OF 0-80% WT 2-PYRROLIDONE IN WATER; ABOUT 2 SEPARATION PARTITION COEFFICIENTS OPERATED. CALCULATIONS OF HM VALUES FOR THE PARTITIONS INDICATED THAT 2-PYRROLIDONE IS PROBABLY NOT A PENETRATION ACCELERANT FOR C1-C8 PRIMARY ALCOHOLS., FOR THE SIMPLE NONELECTROLYTES TESTED, & UNDER IDEALIZED IN VITRO STEADY STATE CONDITIONS, 2-PYRROLIDONE ACTED AS A MILD ACCELERANT FOR POLAR MATERIAL (METHANOL) DIFFUSION THROUGH HUMAN STRATUM CORNEUM, BUT INHIBITED NONPOLAR, LIPOPHILIC (OCTANOL) TRANSPORT.
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Color/Form

CRYSTALS FROM COLD PETROLEUM ETHER, Light yellow liquid

CAS No.

616-45-5, 22580-55-8
Record name 2-Pyrrolidone
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KKL5D39EOL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-PYRROLIDONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2652
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 2-Pyrrolidinone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002039
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name PYRROLIDONE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0562
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

25.0 °C, 23 °C, 25 °C
Record name 2-PYRROLIDONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2652
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 2-Pyrrolidinone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002039
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name PYRROLIDONE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0562
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Synthesis routes and methods I

Procedure details

The distillation residue, 59.1 grams, is dissolved in 16.2 grams water and mixed with 60 grams toluene. While stirring, carbon dioxide is then passed through the mixture until the pH is approximately 13.2. The potassium pyrrolidonate remaining in the residue has then been converted into pyrrolidone and potassium carbonate. The supernatant toluene layer is separated off. The remaining mixture is then extracted four times, each time with 60 grams toluene. After evaporating the toluene from the combined toluene layers, 54 grams of 98.8% pure pyrrolidone is obtained which is suitable for conversion into, for instance, N-vinyl pyrrolidone. If desired, this pyrrolidone can be recirculated to the section where the reaction mixture obtained in the preparation of pyrrolidone from succinonitrile is worked up.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

To a solution of Example 8A (13 mg, 0.028 mmol) in DCM (0.5 mL) and DCE (0.5 mL) was added boron trichloride-methyl sulfide complex (30.6 mg, 0.171 mmol). The reaction mixture was stirred at 70° C. for 16 h. The reaction mixture was quenched with ice and MeOH and example 8 isolated via prep HPLC (10 minute gradient from 5 to 100% B; Column: Phenomenex AXIA Luna 100×20 mm 5 μm; Solvent A: 10% ACN-90% H2O-0.1% TFA; Solvent B: 90% ACN-10% H2O-0.1% TFA). The desired fractions were evaporated to dryness to give Example 8 (5 mg, 0.01 mmol, 40% yield). LCMS RT=2.27 min, [M+1]=443.1 {(MeOH/H2O/TFA) Phenom. Luna C18; 50×4.6 mm; 4 min Grad}; HPLC (150×4.6 mm 3.5 μm, 254 nm): Sunfire {RT=11.2 min, 95%}; Xbridge {RT=9.9 min, 96.3%}. 1H NMR (500 MHz, MeOD) δ ppm 2.01-2.06 (m, 3H) 2.19-2.25 (m, 1H) 3.59 (s, 3H) 4.20 (t, J=6.33 Hz, 1H) 5.33 (t, J=5.64 Hz, 1H) 6.74 (d, J=7.43 Hz, 1H) 6.86 (d, J=7.70 Hz, 1H) 7.10 (dd, J=8.25, 1.93 Hz, 1H) 7.14 (d, J=7.43 Hz, 1H) 7.18 (t, J=7.57 Hz, 1H) 7.24 (t, J=7.29 Hz, 1H) 7.34 (d, J=2.20 Hz, 1H) 7.39 (d, J=7.43 Hz, 1H) 7.43-7.46 (m, 1H).
Name
solution
Quantity
13 mg
Type
reactant
Reaction Step One
Quantity
30.6 mg
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A test tube with a screw thread was equipped with a 10×3 mm Teflon-coated stirring bar and charged with CuI (9.6 mg, 0.050 mmol, 5.0 mol %) and K5P3O10 (Strem, finely ground, 430 mg, 0.96 mmol). The test tube was closed with an open-top screw cap fitted with a Teflon-lined silicon rubber septum, evacuated through a 21-gauge needle, and then backfilled with argon. Meanwhile, a stock solution of 5-iodo-m-xylene (2.16 mL), 2-pyrrolidinone (1.40 mL), and dodecane (internal GC standard, 0.68 mL) in toluene (15 mL) was prepared in a 25 mL pear-shaped flask under argon. A portion of the stock solution (1.28 mL) containing 1.0 mmol of 5-iodo-m-xylene and 1.2 mmol of 2-pyrrolidinone was added using a syringe, followed by N-methylethylenediamine (8.9 μL, 1.0 mmol, 10 mol %). The reaction mixture in the test tube was stirred in a 60±15° C. oil bath for 5 h. The test tube was then allowed to reach room temperature, the screw cap was removed, and ethyl acetate (2 mL) was added. A 50-100 μL sample of the supernatant solution from the test tube was diluted with ethyl acetate (1 mL). GC analysis of the resulting solution indicated a 95% yield of N-(3,5-dimethylphenyl)-2-pyrrolidinone.
Name
CuI
Quantity
9.6 mg
Type
catalyst
Reaction Step One
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
1.28 mL
Type
reactant
Reaction Step Four
Quantity
1 mmol
Type
reactant
Reaction Step Four
Quantity
1.2 mmol
Type
reactant
Reaction Step Four
Quantity
8.9 μL
Type
reactant
Reaction Step Five

Synthesis routes and methods IV

Procedure details

In general, even a minimal amount of 2-oxo-1-pyrrolidinyl groups in the reaction admixture of lactam, lactam polymerization initiator and lactam polymerization catalyst is effective in increasing the polymerization rate. The 2-oxo-1-pyrrolidinyl compounds can be any one of 2-pyrrolidinone, initiator compound capped with 2-oxo-1-pyrrolidinyl groups and 2-oxo-1-pyrrolidinyl magnesium halide and can therefor be added in the lactam initiator solution or in the catalyst stream or in both. Preferably all the 2-oxo-1-pyrrolidinyl compound is added in the initiator stream and more preferably it is all present as 2-oxo-1-pyrrolidinyl capped initiator. In contrast to 2-pyrrolidinone, other derivatives of pyrrolidinone such as N-methyl-2-pyrrolidinone and 5-methyl-2-pyrrolidinone provided no accelerating effect.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
lactam
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
lactam
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
lactam
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
2-oxo-1-pyrrolidinyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
2-oxo-1-pyrrolidinyl magnesium halide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
lactam
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
2-oxo-1-pyrrolidinyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Pyrrolidinone
2-Pyrrolidinone
2-Pyrrolidinone
2-Pyrrolidinone
2-Pyrrolidinone
2-Pyrrolidinone

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